6Z-Vitamin K2-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6Z-Vitamin K2-d7 is a deuterated form of 6Z-Vitamin K2, which is a member of the vitamin K family. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C31D7H33O2, and it has a molecular weight of 451.691 . Deuterated compounds like this compound are often used in scientific research due to their stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the structure of 6Z-Vitamin K2. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the compound are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as deuterium gas exposure, catalytic hydrogenation with deuterium, and purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6Z-Vitamin K2-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
Scientific Research Applications
6Z-Vitamin K2-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in bone health, cardiovascular health, and blood coagulation.
Industry: Utilized in the production of high-purity reference materials and standards .
Mechanism of Action
The mechanism of action of 6Z-Vitamin K2-d7 involves its interaction with various molecular targets and pathways. It binds to the steroid and xenobiotic receptor (SXR), which activates a range of genes involved in cellular functions. This interaction influences processes such as bone metabolism, blood coagulation, and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6Z-Vitamin K2-d7 include:
Vitamin K1: Found in green leafy vegetables and algae.
Vitamin K2 (Menaquinones): Present in fermented and animal foods.
Vitamin K3 (Menadione): A synthetic form of vitamin K
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis are required .
Properties
Molecular Formula |
C31H40O2 |
---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2E,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20+/i6D3,7D,8D,18D,19D |
InChI Key |
DKHGMERMDICWDU-NEHBCESZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.